tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate
Description
IUPAC Nomenclature and Isomeric Variations
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the substitution pattern where the carbamate nitrogen is attached to the 2-position of a cyclopentyl ring that bears an aminomethyl group. Alternative nomenclature variants documented in chemical databases include 2-methyl-2-propanyl [2-(aminomethyl)cyclopentyl]carbamate, which explicitly identifies the tert-butyl group as a 2-methyl-2-propanyl substituent. The compound is also referenced under the index name carbamic acid, N-[2-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester, which follows the traditional carbamic acid ester naming convention.
The stereochemical complexity of this compound arises from the presence of two stereogenic centers within the cyclopentane ring system. The relative stereochemistry between the carbamate-bearing carbon and the aminomethyl-bearing carbon can exist in multiple diastereomeric forms. Chemical databases indicate that commercial preparations often consist of mixtures of diastereomers, as evidenced by entries describing "mixture of diastereomers" formulations. Specific stereoisomers have been isolated and characterized, including the (1S,2S)-configured diastereomer, which represents one of the possible stereochemical arrangements.
Table 1: Nomenclature Variations and Stereoisomeric Forms
| Nomenclature Type | Chemical Name | Stereochemical Information |
|---|---|---|
| IUPAC Name | This compound | Unspecified stereochemistry |
| Alternative IUPAC | 2-methyl-2-propanyl [2-(aminomethyl)cyclopentyl]carbamate | Unspecified stereochemistry |
| Index Name | Carbamic acid, N-[2-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | Unspecified stereochemistry |
| Stereoisomer | tert-Butyl ((1S,2S)-2-(aminomethyl)cyclopentyl)carbamate | (1S,2S)-configuration |
SMILES Notation and InChI Key Representations
The Simplified Molecular Input Line Entry System notation for this compound is CC(C)(C)OC(=O)NC1CCCC1CN, which encodes the complete molecular connectivity without stereochemical specification. This canonical SMILES representation begins with the tert-butyl group CC(C)(C), followed by the carbamate linkage OC(=O)N, and concludes with the substituted cyclopentyl ring system C1CCCC1CN where the aminomethyl group CN is attached to the ring carbon adjacent to the carbamate-bearing carbon.
The International Chemical Identifier representation provides a hierarchical description of the molecular structure. The standard InChI for this compound is InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14). This notation systematically describes the molecular connectivity and atomic environment, with the connectivity layer indicating the carbon framework and functional group arrangements.
The corresponding InChI Key, HGRDDBPZHZEGNY-UHFFFAOYSA-N, serves as a unique molecular identifier derived from the full InChI string. This condensed representation consists of three segments: the first fourteen characters (HGRDDBPZHZEGNY) encode the molecular skeleton and connectivity, the following ten characters (UHFFFAOYSA) represent stereochemical and isotopic information, and the final character (N) indicates the neutrality of the species.
Table 2: Structural Representation Formats
| Representation Type | Notation | Stereochemical Content |
|---|---|---|
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1CN | No stereochemistry specified |
| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | Constitutional information only |
| InChI Key | HGRDDBPZHZEGNY-UHFFFAOYSA-N | Constitutional and partial stereochemical data |
Crystallographic Data and Conformational Analysis
The conformational behavior of this compound is governed by the inherent flexibility of the cyclopentane ring system and the rotational freedom around the C-N bonds connecting the aminomethyl and carbamate functionalities. Computational modeling studies indicate that the cyclopentane ring adopts envelope conformations, with one carbon atom displaced from the plane defined by the other four ring atoms. The degree of ring puckering influences the spatial arrangement of the substituents and affects the overall molecular geometry.
Three-dimensional conformational analysis reveals that the compound can exist in multiple low-energy conformations due to the pseudorotational motion characteristic of five-membered rings. The aminomethyl group exhibits rotational freedom around the exocyclic C-C bond, allowing for different orientations relative to the cyclopentane ring plane. Similarly, the carbamate functionality can adopt various conformations through rotation around the ring C-N bond, with the carbonyl oxygen potentially forming intramolecular hydrogen bonds with the amino group under favorable geometric conditions.
Database entries indicate that conformational ensembles have been generated for this compound, with PubChem reporting multiple three-dimensional conformers that represent energetically accessible molecular geometries. The conformational diversity has implications for the compound's chemical reactivity and biological activity, as different conformations may exhibit varying binding affinities and reaction rates. Crystallographic studies of related cyclopentyl carbamate derivatives have demonstrated that solid-state packing arrangements are influenced by intermolecular hydrogen bonding networks involving the amino and carbamate functionalities.
Table 3: Conformational and Structural Parameters
| Structural Feature | Description | Conformational Impact |
|---|---|---|
| Cyclopentane Ring | Five-membered carbocycle | Envelope conformations with pseudorotation |
| Aminomethyl Group | Exocyclic primary amine | Rotational freedom around C-C bond |
| Carbamate Function | Protected amine with carbonyl | Potential for intramolecular H-bonding |
| Overall Geometry | Flexible molecular framework | Multiple accessible conformations |
The molecular weight of 214.30 grams per mole reflects the substantial molecular size resulting from the combination of the cyclopentyl core, aminomethyl substituent, and tert-butyl carbamate protecting group. The molecular architecture combines elements of conformational flexibility with functional group diversity, making this compound a versatile building block for synthetic applications requiring both structural complexity and chemical reactivity.
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRDDBPZHZEGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704906 | |
| Record name | tert-Butyl [2-(aminomethyl)cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860297-27-4 | |
| Record name | tert-Butyl [2-(aminomethyl)cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Protection Using Boc Reagents
-
- Starting amine: 2-(aminomethyl)cyclopentylamine
- Boc reagent: tert-butyl carbamate or di-tert-butyl dicarbonate (Boc2O)
- Coupling agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
- Base: Triethylamine (TEA) or similar organic base
- Temperature: 0–25 °C (room temperature to slightly cooled)
Procedure:
The amine is dissolved in an aprotic solvent such as DCM or DMF. Boc reagent and coupling agents are added, followed by the base to neutralize generated acids. The reaction mixture is stirred at controlled temperature to prevent side reactions. Reaction progress is monitored by TLC or LC-MS.Outcome:
The Boc group selectively protects the primary amine, yielding this compound with ≥95% purity (HPLC) after purification.
Alternative Synthetic Routes and Modifications
Some patents and literature describe the synthesis of related carbamate derivatives by reacting tert-butyl carbamate derivatives with cyclopentylamine analogs under similar conditions, indicating the versatility of the method for related compounds.
Catalytic hydrogenation or reduction steps can be incorporated post-protection to modify substituents if required.
Reaction Optimization and Analysis
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Temperature | 0–25 °C | Lower temperature reduces side reactions |
| Solvent | DCM, DMF | Aprotic solvents enhance coupling efficiency |
| Base | Triethylamine (TEA) | Neutralizes acid, promotes carbamate formation |
| Coupling Agent | EDCI, HOBt | Activates Boc reagent for amine coupling |
| Reaction Time | 2–24 hours | Sufficient for completion, monitored by TLC |
Monitoring by TLC or LC-MS ensures optimal conversion and minimizes impurities.
Purification by silica gel chromatography using gradients of hexane/ethyl acetate or DCM/methanol yields high-purity product.
Purification Techniques
Column Chromatography:
Silica gel columns with gradient elution effectively separate the product from unreacted amines and coupling reagents.Recrystallization:
Using polar solvents such as ethanol or acetonitrile, slow cooling promotes crystallization of the pure carbamate.
Spectroscopic and Analytical Characterization
-
- $$^{1}H$$ NMR shows characteristic tert-butyl group signals (~1.4 ppm) and cyclopentyl ring protons as multiplets.
- $$^{13}C$$ NMR confirms carbamate carbonyl carbon (~155 ppm) and tert-butyl carbons (~28 ppm).
Mass Spectrometry (ESI-MS):
Confirms molecular ion peak at m/z 215 (M+H), consistent with molecular formula C₁₁H₂₂N₂O₂.IR Spectroscopy:
Shows N-H stretching (~3350 cm$$^{-1}$$) and carbonyl C=O stretching (~1700 cm$$^{-1}$$) confirming carbamate functionality.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Dissolution | 2-(aminomethyl)cyclopentylamine in DCM/DMF | Starting material in suitable solvent |
| 2. Addition | Boc reagent + EDCI + HOBt + TEA | Carbamate protection of amine |
| 3. Stirring | 0–25 °C, 2–24 h | Reaction completion |
| 4. Monitoring | TLC, LC-MS | Reaction progress and purity |
| 5. Work-up | Extraction, washing | Removal of by-products and reagents |
| 6. Purification | Silica gel chromatography or recrystallization | Isolation of pure this compound |
Research Findings and Notes
The carbamate protection strategy is preferred due to mild conditions and high selectivity, preserving the integrity of the cyclopentyl amine moiety.
Reaction parameters such as solvent choice and temperature critically influence yield and purity.
The Boc group can be removed under acidic conditions later in synthetic sequences, making this intermediate highly versatile.
No significant side reactions reported under optimized conditions, indicating robustness of the method.
Chemical Reactions Analysis
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- The compound serves as a building block in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it useful in creating derivatives with enhanced properties.
2. Biochemical Assays
- Tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate is utilized in studying enzyme inhibitors and as a probe in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways.
3. Medicinal Chemistry
- The compound has potential applications in drug development due to its interaction with biological receptors and enzymes. Research indicates that it can act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity.
The biological activity of this compound is linked to its interactions with specific receptors and enzymes:
- CGRP Receptor Antagonism : Studies suggest that carbamate derivatives can act as antagonists at the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission and migraine pathophysiology. Structural modifications can enhance binding affinity and selectivity toward this receptor.
- Antitumor Activity : Preliminary studies show that related compounds may exhibit antitumor effects by inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro assays demonstrated significant reductions in cell viability upon treatment with these compounds.
Case Study 1: Antitumor Effects
In a study evaluating the antitumor effects of carbamate derivatives similar to this compound, treatment resulted in a 55% decrease in viability of MDA-MB-231 cells after three days at a concentration of 10 μM. This effect was statistically significant (p < 0.01), indicating potential therapeutic relevance in cancer treatment.
Case Study 2: Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationships of various carbamates revealed that modifications to the nitrogen and carbon backbone significantly influenced receptor binding and biological activity. For instance, introducing specific functional groups enhanced the antagonistic effects on the CGRP receptor, suggesting avenues for further drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Fluorination : The difluoromethyl derivative (CAS: 1421604-44-5) demonstrates increased lipophilicity (logP ~2.1 vs. 1.5 for the parent), which may enhance blood-brain barrier penetration in CNS-targeted therapies .
- Stereochemistry: Diastereomers (e.g., rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate) show distinct pharmacological profiles, with the (1R,3S) configuration often favoring higher receptor binding affinity in preclinical models .
Biological Activity
Introduction
Tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.309 g/mol
- Structural Characteristics : The compound features a carbamate functional group, which is known for its stability and ability to modulate interactions with biological targets .
The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes. The carbamate group allows for hydrogen bonding and conformational flexibility, which are crucial for binding to target sites.
Interaction with Receptors
- CGRP Receptor Antagonism : Research indicates that carbamate derivatives can act as antagonists at the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission and migraine pathophysiology. The structural modifications in carbamates can enhance their binding affinity and selectivity towards specific receptors .
- Potential Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antitumor effects by inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro assays demonstrated a significant reduction in cell viability upon treatment with these compounds .
Table 1: Biological Activity Summary
Case Study 1: Antitumor Effects
In a study evaluating the antitumor effects of related compounds, it was found that treatment with a specific carbamate derivative resulted in a 55% decrease in viability of MDA-MB-231 cells after three days at a concentration of 10 μM. This effect was statistically significant (p < 0.01), indicating potential therapeutic relevance in cancer treatment .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationships of various carbamates revealed that modifications to the nitrogen and carbon backbone significantly influenced receptor binding and biological activity. For instance, introducing specific functional groups enhanced the antagonistic effects on the CGRP receptor, suggesting avenues for further drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate, and how can reaction conditions be optimized?
- Synthetic Routes : The compound is typically synthesized via carbamate protection of the primary amine group. A stepwise approach involves condensing tert-butyl carbamate with a cyclopentylamine derivative. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective for forming carbamate linkages under mild conditions .
- Optimization : Key parameters include controlling reaction temperature (0–25°C), pH (neutral to slightly basic), and solvent choice (e.g., dichloromethane or DMF). Monitoring reaction progress via TLC or LC-MS ensures intermediate stability and minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate?
- NMR : H and C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm for H, ~28 ppm for C) and carbamate carbonyl (~155 ppm). Cyclopentyl protons appear as complex multiplet signals .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (CHNO, MW 214.31) and detects impurities.
- IR Spectroscopy : Stretching vibrations for N-H (~3350 cm) and carbonyl (C=O, ~1700 cm) confirm functional groups .
Q. What purification strategies are recommended for tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) to isolate the product from unreacted amines or coupling reagents.
- Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals. Ensure slow cooling to avoid co-precipitation of impurities .
Advanced Research Questions
Q. How can researchers address challenges in the stereoselective synthesis of tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate?
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) during cyclopentane ring formation to control stereochemistry.
- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for temporary amine protection) to prevent racemization during carbamate formation .
- Analytical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>95%) post-synthesis .
Q. What computational methods are recommended for modeling the molecular conformation of tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles, torsional strain, and intramolecular hydrogen bonding.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Q. How should researchers resolve contradictions between NMR and mass spectrometry data for this compound?
- Purity Assessment : Confirm sample homogeneity via HPLC. Contaminants (e.g., residual solvents) can skew NMR integration or MS adduct formation .
- Isotopic Pattern Analysis : Compare experimental vs. theoretical isotopic distributions in MS to identify impurities.
- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals and assign ambiguous peaks .
Q. What are the best practices for X-ray crystallographic analysis of tert-butyl carbamate derivatives?
- Crystal Growth : Slow evaporation from a 1:1 ether/pentane mixture produces diffraction-quality crystals.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.
- Refinement : SHELXL (via Olex2 interface) refines structures, with restraints for disordered tert-butyl groups. Validate using R-factor convergence (<0.05) and residual electron density maps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
